molecular formula C16H24N2O2 B216040 N-(1-ethylpropyl)-3-(isobutyrylamino)benzamide

N-(1-ethylpropyl)-3-(isobutyrylamino)benzamide

Katalognummer B216040
Molekulargewicht: 276.37 g/mol
InChI-Schlüssel: LTXXRHZUWOXVCZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1-ethylpropyl)-3-(isobutyrylamino)benzamide, also known as ABT-594, is a synthetic compound that has been extensively studied for its potential use in the treatment of chronic pain. This compound is a member of the class of compounds known as nicotinic acetylcholine receptor (nAChR) agonists, which are known to have analgesic effects.

Wirkmechanismus

The mechanism of action of N-(1-ethylpropyl)-3-(isobutyrylamino)benzamide involves activation of nAChRs in the central nervous system. These receptors are found on both neurons and glial cells in the brain and spinal cord. Activation of these receptors leads to the release of neurotransmitters, such as dopamine, serotonin, and norepinephrine, which are involved in pain modulation.
Biochemical and Physiological Effects
N-(1-ethylpropyl)-3-(isobutyrylamino)benzamide has been shown to have several biochemical and physiological effects. In animal models, this compound has been shown to reduce the release of pro-inflammatory cytokines, such as TNF-alpha and IL-1beta, which are involved in the development of chronic pain. In addition, N-(1-ethylpropyl)-3-(isobutyrylamino)benzamide has been shown to increase the release of anti-inflammatory cytokines, such as IL-10, which can help to reduce inflammation and pain.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of using N-(1-ethylpropyl)-3-(isobutyrylamino)benzamide in lab experiments is its high potency and selectivity for nAChRs. This allows for more precise targeting of these receptors and reduces the potential for off-target effects. However, one limitation of using N-(1-ethylpropyl)-3-(isobutyrylamino)benzamide is its relatively short half-life, which can make it difficult to maintain consistent levels of the compound in animal models.

Zukünftige Richtungen

There are several future directions for research on N-(1-ethylpropyl)-3-(isobutyrylamino)benzamide. One area of interest is the potential use of this compound in the treatment of chronic pain in humans. Clinical trials are currently underway to investigate the safety and efficacy of N-(1-ethylpropyl)-3-(isobutyrylamino)benzamide in humans. Another area of interest is the potential use of N-(1-ethylpropyl)-3-(isobutyrylamino)benzamide in the treatment of other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Finally, there is interest in developing new compounds that are based on the structure of N-(1-ethylpropyl)-3-(isobutyrylamino)benzamide, with the goal of improving its potency, selectivity, and pharmacokinetic properties.

Synthesemethoden

The synthesis of N-(1-ethylpropyl)-3-(isobutyrylamino)benzamide involves several steps, including the preparation of the starting materials, the coupling of the amine and acid components, and the purification of the final product. The starting materials for the synthesis are 3-amino-N-(1-ethylpropyl)benzamide and isobutyric acid. These two components are coupled using standard peptide coupling techniques, resulting in the formation of N-(1-ethylpropyl)-3-(isobutyrylamino)benzamide. The final product is then purified using column chromatography to remove any impurities.

Wissenschaftliche Forschungsanwendungen

N-(1-ethylpropyl)-3-(isobutyrylamino)benzamide has been extensively studied for its potential use in the treatment of chronic pain. This compound has been shown to be effective in reducing pain in animal models of neuropathic pain, inflammatory pain, and cancer pain. In addition, N-(1-ethylpropyl)-3-(isobutyrylamino)benzamide has been shown to have a lower potential for addiction and abuse compared to other analgesic drugs, such as opioids.

Eigenschaften

Produktname

N-(1-ethylpropyl)-3-(isobutyrylamino)benzamide

Molekularformel

C16H24N2O2

Molekulargewicht

276.37 g/mol

IUPAC-Name

3-(2-methylpropanoylamino)-N-pentan-3-ylbenzamide

InChI

InChI=1S/C16H24N2O2/c1-5-13(6-2)17-16(20)12-8-7-9-14(10-12)18-15(19)11(3)4/h7-11,13H,5-6H2,1-4H3,(H,17,20)(H,18,19)

InChI-Schlüssel

LTXXRHZUWOXVCZ-UHFFFAOYSA-N

SMILES

CCC(CC)NC(=O)C1=CC(=CC=C1)NC(=O)C(C)C

Kanonische SMILES

CCC(CC)NC(=O)C1=CC(=CC=C1)NC(=O)C(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.